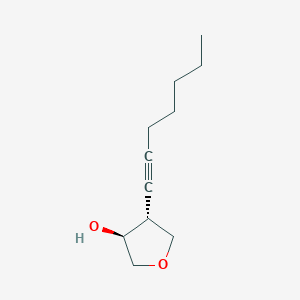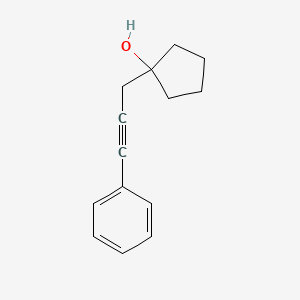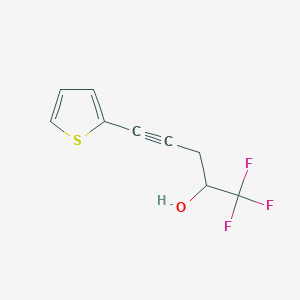![molecular formula C11H23NO3 B1485757 1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol CAS No. 2167058-21-9](/img/structure/B1485757.png)
1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol is a chemical compound with the molecular formula C12H23NO3 It is characterized by a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a dimethoxybutyl chain
Preparation Methods
The synthesis of 1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with 4,4-dimethoxybutylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents such as dichloromethane or ethanol. Major products formed from these reactions include ketones, amines, and substituted derivatives.
Scientific Research Applications
1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol can be compared to similar compounds such as:
1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclopentan-1-ol: Similar structure but with a cyclopentane ring, leading to different steric and electronic properties.
1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclohexan-1-ol: Contains a cyclohexane ring, which may result in altered binding affinities and reactivity.
1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclopropan-1-ol: Features a cyclopropane ring, providing unique strain and reactivity characteristics.
The uniqueness of this compound lies in its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-[(4,4-dimethoxybutylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-14-10(15-2)5-3-8-12-9-11(13)6-4-7-11/h10,12-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCCVUTMMXDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCNCC1(CCC1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)

![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)



![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485686.png)
![tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485687.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylfuran-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485690.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485694.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485695.png)

